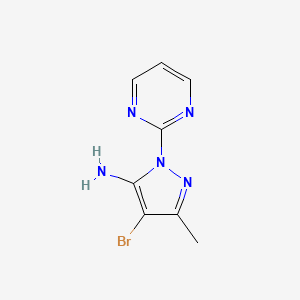
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, also known as BMPP, is an organic compound with a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure, featuring a pyrazole ring fused with a pyrimidine moiety, is a common scaffold in medicinal chemistry due to its potential biological activities . Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In coordination chemistry, the nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions. This property is exploited to construct complex structures like MOFs, which have applications in gas storage, separation, and catalysis .
Homocoupling Reactions
This compound can undergo homocoupling reactions to form symmetric bi-heteroaryl systems. These reactions are valuable in creating complex organic molecules with potential applications in materials science and pharmaceuticals .
Inhibitors of Enzymatic Activity
The compound’s ability to act as an inhibitor of enzymes like liver alcohol dehydrogenase makes it significant in the study of metabolic pathways and the development of treatments for conditions related to enzyme malfunction .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to prepare other specialized chemicals, including those with chloroethyl groups, which are often used in the synthesis of cancer treatment drugs .
Propiedades
IUPAC Name |
4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSJLKXKPKJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

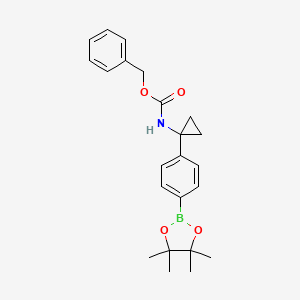


![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)


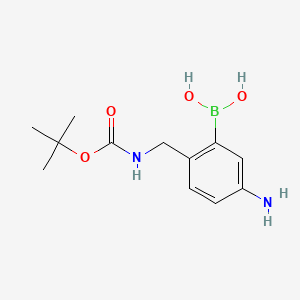
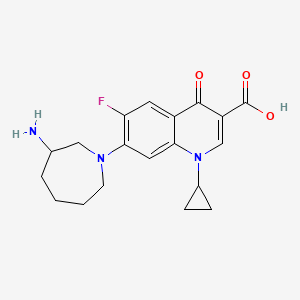
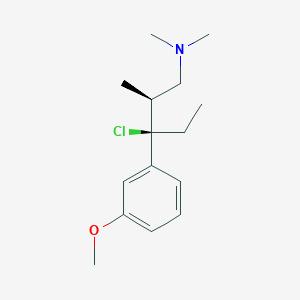
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)
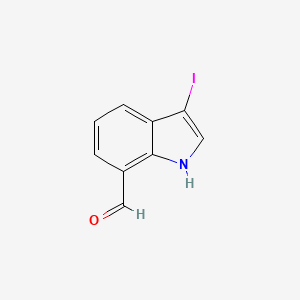

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)
